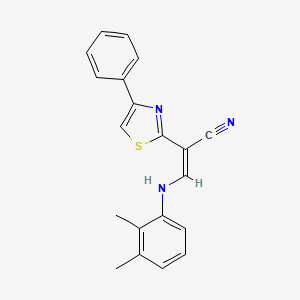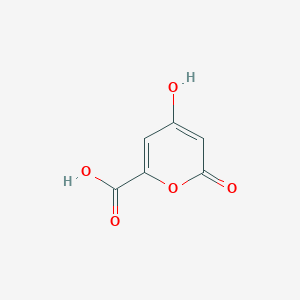
4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid is a type of pyrandicarboxylic acid . It has a molecular formula of C6H4O5 and a molecular weight of 156.09 g/mol .
Synthesis Analysis
A green approach to the synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids has been investigated . The salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in very high yield by further thermal decarboxylation .Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid includes a six-membered ring with two oxygen atoms, one of which is part of a carboxylic acid group . The structure also includes a hydroxyl group and a ketone group .Chemical Reactions Analysis
The salts of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid . This compound can then be further thermally decarboxylated to yield 3-hydroxy-2H-pyran-2-one .Physical And Chemical Properties Analysis
4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid has a molecular weight of 156.09 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 83.8 Ų .Applications De Recherche Scientifique
Biorenewable Molecules
4-Hydroxy-2-pyrones, including 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
Synthesis Methodologies
Over the last 20 years, various methodologies for the synthesis of 4-hydroxy-2-pyrones have been developed . These methods are often biomimetic and based on the cyclization of tricarbonyl compounds .
Bioactivity
4-Hydroxy-2-pyrones are widespread in nature and possess versatile bioactivity, making them an attractive target for synthesis and modification .
Biosynthetic Paths
Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
De Novo Synthesis
Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
Pyrone Ring Modification
Possible directions for further pyrone ring modification are discussed in the literature .
Mosquito Repellent
Butyl ester of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, a related compound, is commonly used as a mosquito repellent .
Graphene Layer Functionalization
In one study, edge functionalization of graphene layers was performed with a 2-pyrone, ethyl 3-hydroxy-2-oxo-2H-pyran-6-carboxylate . This suggests potential applications of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in materials science.
Mécanisme D'action
While the specific mechanism of action for 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is not mentioned in the search results, 2-pyrones, a related class of compounds, are found in a large number of natural products with a wide range of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, phytotoxic, anti-inflammatory, and cardiotonic effects .
Propriétés
IUPAC Name |
4-hydroxy-6-oxopyran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,7H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXNGISVJUBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)
![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

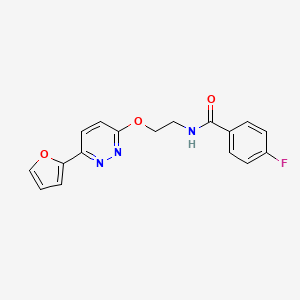
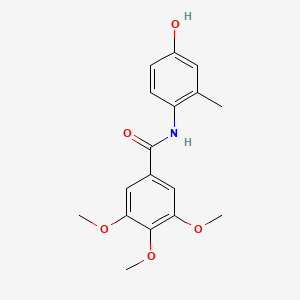
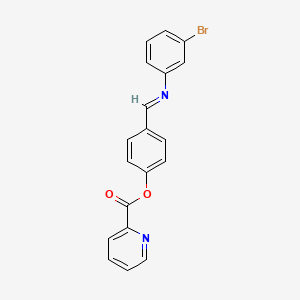
![3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877544.png)
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
